4-Hydroxy Propafenone Hydrochloride

Description

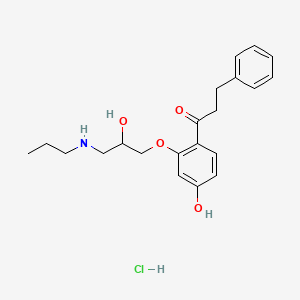

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSKHMUIJZGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662023 | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-31-5 | |

| Record name | 1-Propanone, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86383-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxy Propafenone Hydrochloride role in cardiac arrhythmia

An In-depth Technical Guide to the Role of 4-Hydroxy Propafenone Hydrochloride in Cardiac Arrhythmia

Introduction

Propafenone is a widely utilized Class IC antiarrhythmic agent, primarily prescribed for the management of supraventricular and ventricular arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][2][3] Its therapeutic action is principally attributed to its potent blockade of cardiac sodium channels, which slows the conduction velocity in the myocardium.[4][5] However, the clinical pharmacology of propafenone is complex, largely due to its extensive and genetically variable hepatic metabolism. Following oral administration, propafenone is converted into two main active metabolites: 5-hydroxypropafenone (often referred to as 4-hydroxypropafenone in literature, and will be for this guide) and norpropafenone.[1][6]

This guide focuses on 4-hydroxypropafenone, the primary metabolite formed via the cytochrome P450 2D6 (CYP2D6) enzyme system.[7][8][9] This metabolite is of profound clinical and scientific interest because it accumulates to significant concentrations in the plasma—often comparable to the parent drug—and exhibits potent pharmacological activity.[10] Understanding the distinct role of 4-hydroxypropafenone is therefore critical for researchers and drug development professionals to fully appreciate the efficacy, safety profile, and inter-individual variability observed with propafenone therapy. This document provides a detailed examination of its formation, electrophysiological properties, and overall contribution to the management of cardiac arrhythmias.

Pharmacokinetics and Metabolism: The Central Role of CYP2D6

The clinical effects of propafenone are inextricably linked to its metabolic fate. The parent drug undergoes significant first-pass metabolism in the liver, with the CYP2D6 isoenzyme playing a pivotal role in its conversion to 4-hydroxypropafenone.[9][10] A secondary pathway, mediated by CYP3A4 and CYP1A2, leads to the formation of norpropafenone.[1][9]

The Influence of Genetic Polymorphism

The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to distinct patient phenotypes based on metabolic capacity.[7] This genetic variation is the primary determinant of the plasma concentrations of both propafenone and 4-hydroxypropafenone.

-

Extensive Metabolizers (EMs): Comprising over 90% of patients, EMs rapidly convert propafenone to 4-hydroxypropafenone.[9] In these individuals, plasma levels of the metabolite can be substantial.[11][12]

-

Poor Metabolizers (PMs): A smaller subset of the population (e.g., about 6% of Caucasians) has deficient CYP2D6 activity.[1][9] In PMs, the formation of 4-hydroxypropafenone is minimal or absent.[9][11][12] This leads to significantly higher, and potentially toxic, plasma concentrations of the parent drug, propafenone.[1][11]

This metabolic divergence is critical. While EMs are exposed to both propafenone and its potent 4-hydroxy metabolite, PMs are primarily exposed to the parent compound alone, which has a different pharmacological profile, particularly concerning its beta-blocking effects.[13][14]

Pharmacokinetic Data Summary

The genetic status of CYP2D6 profoundly alters key pharmacokinetic parameters.

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Citation(s) |

| Propafenone Half-Life | 5.5 +/- 2.1 hours | 17.2 +/- 8.0 hours | [11] |

| Propafenone Plasma Conc. | Lower (1.1 +/- 0.6 ng/ml/mg) | Higher (2.5 +/- 0.5 ng/ml/mg) | [11] |

| 4-OH Propafenone Conc. | Detectable and significant | Undetectable or minimal | [11][12] |

| Propafenone Clearance | High (1115 +/- 1238 ml/min) | Low (264 +/- 48 ml/min) | [11] |

Electrophysiological Profile of 4-Hydroxypropafenone

4-Hydroxypropafenone is not merely a byproduct; it is a pharmacologically active compound with a distinct electrophysiological profile that contributes significantly to the overall antiarrhythmic effect of propafenone therapy.[1] Its primary mechanism, like its parent compound, is the blockade of cardiac ion channels.

Sodium Channel Blockade (Class IC Effect)

4-Hydroxypropafenone is a potent blocker of the fast inward sodium current (INa).[10] This action is the hallmark of Class IC antiarrhythmics and results in a slowing of the action potential upstroke (Vmax), which in turn slows conduction velocity within the atria, ventricles, and His-Purkinje system.[4][5][15] Studies have shown that 4-hydroxypropafenone has sodium channel blocking capabilities that are equipotent or even more potent than propafenone itself.[8][10][16] This potent INa blockade is crucial for terminating re-entrant arrhythmias.

Potassium Channel Blockade

In addition to its primary sodium channel effects, 4-hydroxypropafenone also inhibits several critical potassium currents involved in cardiac repolarization.

-

IKr (hERG): Both propafenone and 4-hydroxypropafenone are potent inhibitors of the rapid delayed rectifier potassium current (IKr), which is carried by hERG channels.[10][17] They block these channels to a similar extent, preferentially binding to the open state of the channel.[10][18] Inhibition of IKr can prolong the action potential duration, an effect that can be antiarrhythmic but also carries a risk of proarrhythmia (e.g., Torsades de Pointes).

-

Ito: The transient outward current is also blocked by 4-hydroxypropafenone, although with a lower potency compared to its effect on IKr.[17]

Beta-Adrenergic Blockade

Propafenone itself exhibits weak, non-selective beta-blocking activity, structurally similar to propranolol.[1][2][19][20] This effect is more pronounced in CYP2D6 poor metabolizers who have higher concentrations of the parent drug.[13][14] In contrast, 4-hydroxypropafenone has significantly less beta-blocking activity.[1] This distinction explains why side effects like bradycardia and bronchospasm are more common in PMs.[1]

Comparative Potency of Propafenone and Metabolites

The following table summarizes the inhibitory concentrations (IC50) for key cardiac potassium currents, highlighting the significant contribution of the metabolites.

| Compound | IKr Inhibition (IC50) | Ito Inhibition (IC50) | Citation |

| Propafenone | 0.80 +/- 0.14 µM | 7.27 +/- 0.53 µM | [17] |

| 4-Hydroxypropafenone | 1.88 +/- 0.21 µM | 40.29 +/- 7.55 µM | [17] |

| Norpropafenone | 5.78 +/- 1.24 µM | 44.26 +/- 5.73 µM | [17] |

Clinical Implications and Experimental Protocols

The dual presence of propafenone and 4-hydroxypropafenone in extensive metabolizers creates a unique pharmacological profile that underpins its clinical utility and potential risks.

Antiarrhythmic Efficacy

The potent sodium and potassium channel blockade by 4-hydroxypropafenone is central to propafenone's efficacy in treating both atrial and ventricular arrhythmias.[1][10][16]

-

Atrial Fibrillation (AF): By slowing conduction in the atria, it can terminate re-entrant circuits and is effective for both pharmacological conversion of recent-onset AF and maintenance of sinus rhythm.[3][10][21]

-

Ventricular Tachycardia (VT): Its strong sodium channel blockade is effective in suppressing life-threatening ventricular arrhythmias, particularly in patients without structural heart disease.[1][22] In a canine model of infarction, 4-hydroxypropafenone was found to be more potent than the parent compound in suppressing VT.[16]

Proarrhythmic Risk

Like all Class IC agents, propafenone carries a proarrhythmic risk.[1][3][22] This risk can stem from two primary mechanisms:

-

Marked Conduction Slowing: Excessive sodium channel blockade can slow conduction to a degree that facilitates re-entry, potentially causing monomorphic ventricular tachycardia.[23]

-

Action Potential Prolongation: The blockade of IKr by both propafenone and 4-hydroxypropafenone can prolong the QT interval, creating a risk for Torsades de Pointes, although this is less common than with Class III agents.[10]

Experimental Protocol: Assessing hERG Channel Blockade

To quantify the proarrhythmic potential of a compound like 4-hydroxypropafenone, assessing its effect on the hERG potassium channel is a standard and critical step in drug development. The whole-cell patch-clamp technique is the gold standard for this analysis.[10][18]

Objective: To determine the concentration-dependent inhibition of hERG current by 4-hydroxypropafenone in a stable cell line.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding hERG channels are cultured under standard conditions (37°C, 5% CO2).[10]

-

Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips for electrophysiological recording.

-

Electrophysiological Recording:

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and superfused with an external physiological salt solution.

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with an internal solution and used to form a high-resistance seal (giga-seal) with a single cell.

-

The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

-

Voltage-Clamp Protocol:

-

The cell is held at a holding potential of -80 mV.

-

To elicit hERG current, a depolarizing pulse to a potential between -10 mV and +20 mV is applied for 2-5 seconds. This step activates and then inactivates the hERG channels.[10][24]

-

The membrane potential is then repolarized to -60 mV to record the characteristic hERG "tail current," which reflects the channels recovering from inactivation and passing through the open state before deactivating.[10]

-

-

Drug Application:

-

A baseline recording of the hERG current is established.

-

Increasing concentrations of 4-hydroxypropafenone (e.g., 0.1 µM to 10 µM) are applied via a rapid perfusion system.

-

The effect of each concentration on the peak tail current amplitude is measured after a steady-state block is achieved.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration relative to the baseline.

-

A concentration-response curve is generated, and the data are fitted to a Hill equation to determine the IC50 value.

-

Conclusion

4-Hydroxypropafenone is not an inert byproduct but a potent, active metabolite that is integral to the clinical profile of propafenone. In the majority of patients who are extensive metabolizers, 4-hydroxypropafenone contributes substantially to the desired antiarrhythmic effect through its potent blockade of both sodium and potassium channels. Its presence defines the therapeutic window and influences the risk-benefit ratio of propafenone therapy. Conversely, its absence in poor metabolizers dramatically alters the drug's effects, leading to higher exposure to the parent compound and a greater risk of beta-blockade-related side effects. For researchers and clinicians, understanding the pharmacology of 4-hydroxypropafenone is essential for optimizing treatment strategies, predicting patient responses based on pharmacogenomic data, and designing safer and more effective antiarrhythmic agents in the future.

References

-

National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. NCBI. [Link]

-

Wikipedia. (n.d.). Propafenone. [Link]

-

Doki, K., et al. (2017). Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites. Fundamental & Clinical Pharmacology, 31(2), 217-226. [Link]

-

Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(3), 660-669. [Link]

-

Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785-791. [Link]

-

Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic. Circulation, 75(4), 785-791. [Link]

-

Katchman, A. N., et al. (2004). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. The Journal of Pharmacology and Experimental Therapeutics, 308(1), 133-141. [Link]

-

Etheridge, S. P., et al. (2019). Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population. Congenital Heart Disease, 14(4), 654-660. [Link]

-

PharmGKB. (n.d.). Annotation of FDA Label for propafenone and CYP2D6. ClinPGx. [Link]

-

Zhou, Q., et al. (2000). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British Journal of Clinical Pharmacology, 50(4), 349-355. [Link]

-

Baker, B. J., et al. (1989). Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Clinical Pharmacology & Therapeutics, 45(5), 535-541. [Link]

-

Siddoway, L. A. (1984). Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations. The American Journal of Cardiology, 54(9), 9D-12D. [Link]

-

Funck-Brentano, C. (1993). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. Drugs, 45(Suppl 3), 1-11. [Link]

-

Borchard, U., et al. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489-1497. [Link]

-

Lee, J. T., et al. (1990). The role of genetically determined polymorphic drug metabolism in the beta-blockade produced by propafenone. The New England Journal of Medicine, 322(25), 1764-1768. [Link]

-

Varró, A., et al. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of Pharmacology and Experimental Therapeutics, 245(2), 620-626. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Propafenone Hydrochloride?. [Link]

-

Taylor & Francis Online. (n.d.). Propafenone – Knowledge and References. [Link]

-

Medicine.com. (2020). Propafenone: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

-

Brignole, M., et al. (1988). [Electrophysiologic Effects of Propafenone in Subjects With Pre-Existing Excito-Conduction Disorders]. Giornale Italiano di Cardiologia, 18(11), 947-953. [Link]

-

Ludmer, P. L., et al. (1989). Electrophysiologic Effects of Intravenous Propafenone in Wolff-Parkinson-White Syndrome. Journal of the American College of Cardiology, 14(1), 185-192. [Link]

-

Letsas, K. P., et al. (2008). Proarrhythmia Induced by Propafenone: What is the Mechanism? Hellenic Journal of Cardiology, 49(6), 441-443. [Link]

-

Funck-Brentano, C., et al. (1991). Clinical pharmacology and beta-blocking efficacy of propafenone. Journal of Cardiovascular Pharmacology, 18(Suppl 2), S17-S21. [Link]

-

Windisch, A., et al. (2011). Trapping and dissociation of propafenone derivatives in HERG channels. British Journal of Pharmacology, 162(5), 1144-1153. [Link]

-

Capucci, A., et al. (1997). Intravenous propafenone for conversion of recent-onset atrial fibrillation. A randomized, placebo-controlled, double-blind, multicenter clinical trial. American Journal of Cardiology, 80(5), 609-612. [Link]

-

Drugs.com. (2023). Propafenone: Package Insert / Prescribing Information / MOA. [Link]

-

Zuanetti, G., & Latini, R. (1992). Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal. Drugs, 43(3), 309-331. [Link]

-

Li, H., et al. (2023). Chronic Propafenone Application Increases Functional KIR2.1 Expression In Vitro. Pharmaceuticals, 16(3), 404. [Link]

-

RxList. (n.d.). Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

Bianconi, L., et al. (1991). Randomized placebo-controlled trial of propafenone for treatment of atrial tachyarrhythmias after cardiac surgery. Journal of the American College of Cardiology, 18(5), 1243-1248. [Link]

-

Whitson, B. A., et al. (2021). A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction. Heart Rhythm, 18(8), 1266-1273. [Link]

-

Prystowsky, E. N. (1993). Propafenone: an effective agent for the management of supraventricular arrhythmias. The American Journal of Cardiology, 72(16), 46F-52F. [Link]

-

Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 57(3), 660-669. [Link]

-

Drugs.com. (2023). Propafenone Monograph for Professionals. [Link]

-

ClinicalTrials.gov. (2020). New Formulations of Propafenone to Treat Atrial Fibrillation. [Link]

-

Caballero, R., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. ResearchGate. [Link]

Sources

- 1. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Propafenone - Wikipedia [en.wikipedia.org]

- 3. Propafenone in the treatment of cardiac arrhythmias. A risk-benefit appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 5. medicine.com [medicine.com]

- 6. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of CYP2D6 genetic variation on adverse events with propafenone in the pediatric and young adult population - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. The role of genetically determined polymorphic drug metabolism in the beta-blockade produced by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Intravenous propafenone in paroxysmal atrial fibrillation: a randomized, placebo-controlled, double-blind, multicenter clinical trial. Paroxysmal Atrial Fibrillation Italian Trial (PAFIT)-2 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. drugs.com [drugs.com]

- 23. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Activity of 4-Hydroxy Propafenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro activity of 4-Hydroxy Propafenone Hydrochloride. Recognizing the specificity of this metabolite and the existing research landscape, this document is structured to deliver maximum value by first establishing the context of propafenone metabolism and then delving into the knowns and reasoned postulations regarding the 4-hydroxy variant. Our approach is grounded in scientific integrity, providing actionable insights and methodologies for researchers in the field.

I. Introduction: The Metabolic Landscape of Propafenone

Propafenone is a Class 1C antiarrhythmic agent, primarily acting as a sodium channel blocker on myocardial cells.[1][2] Its therapeutic efficacy and safety profile are significantly influenced by its extensive hepatic metabolism, which is primarily governed by the cytochrome P450 (CYP) enzyme system. This metabolism gives rise to several metabolites, with two being of principal pharmacological interest: 5-hydroxypropafenone and N-depropylpropafenone.[3][4]

A critical aspect of propafenone's metabolism is its species-specific nature. In humans, the primary metabolic pathway is 5-hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6. However, in vitro studies utilizing liver microsomes from different species have revealed a different regioselective hydroxylation pattern. Notably, while human and marmoset liver microsomes favor 5-hydroxylation, microsomes from rats and mice primarily mediate 4'-hydroxylation, leading to the formation of 4-Hydroxy Propafenone. This crucial distinction underscores the importance of selecting appropriate animal models in preclinical studies of propafenone. Recombinant rat CYP2D2 has been shown to efficiently catalyze the 4'-hydroxylation of propafenone.

This guide will now focus on what is known and what can be scientifically inferred about the in vitro activity of this specific, yet less-studied, metabolite: 4-Hydroxy Propafenone Hydrochloride.

II. Postulated In Vitro Activity of 4-Hydroxy Propafenone Hydrochloride: An Extrapolation from Known Analogs

Direct experimental data on the in vitro pharmacological activity of 4-Hydroxy Propafenone is notably scarce in publicly available literature. However, based on the well-characterized activities of its parent compound, propafenone, and its major human metabolite, 5-hydroxypropafenone, we can formulate a scientifically grounded hypothesis regarding its likely effects.

A. Sodium Channel Blockade: The Primary Antiarrhythmic Mechanism

The hallmark of Class 1C antiarrhythmics is their potent blockade of cardiac sodium channels (Nav1.5).[1] Both propafenone and 5-hydroxypropafenone are potent sodium channel blockers, with 5-hydroxypropafenone exhibiting comparable, if not slightly greater, potency than the parent drug.[4] This action leads to a reduction in the upstroke velocity (Phase 0) of the cardiac action potential, thereby slowing conduction.

Hypothesis for 4-Hydroxy Propafenone: It is highly probable that 4-Hydroxy Propafenone also functions as a sodium channel blocker. The structural similarity to propafenone and 5-hydroxypropafenone strongly suggests a shared primary mechanism of action. The key scientific question, which remains to be answered experimentally, is the relative potency and kinetics of this blockade compared to the other two compounds.

B. Potassium Channel Modulation: An Influence on Repolarization

Propafenone and its metabolites are also known to interact with various cardiac potassium channels, which can affect the repolarization phase of the action potential.[5][6]

-

hERG Channels: Both propafenone and 5-hydroxypropafenone have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which are critical for cardiac repolarization.[7]

-

Other Potassium Channels: Propafenone has been demonstrated to inhibit several other potassium currents, including the transient outward current (Ito), the delayed rectifier current (Ik), and the inward rectifier current (Ik1).[8]

Hypothesis for 4-Hydroxy Propafenone: It is reasonable to expect that 4-Hydroxy Propafenone will also exhibit some degree of potassium channel blockade. The extent and selectivity of this activity would be a critical determinant of its overall electrophysiological profile and potential pro-arrhythmic risk.

C. Beta-Adrenergic Receptor Blockade

Propafenone possesses weak beta-adrenergic blocking activity, a feature that contributes to its clinical effects.[6] Interestingly, 5-hydroxypropafenone is a significantly less potent beta-blocker than the parent compound.[9]

Hypothesis for 4-Hydroxy Propafenone: The beta-blocking activity of 4-Hydroxy Propafenone is uncertain and would require direct experimental evaluation.

III. Recommended In Vitro Methodologies for Characterization

To definitively elucidate the in vitro activity of 4-Hydroxy Propafenone Hydrochloride, a series of well-established experimental protocols should be employed. The following methodologies are recommended based on the known pharmacology of propafenone and its metabolites.

A. Patch-Clamp Electrophysiology for Ion Channel Characterization

The gold-standard technique for assessing the effects of a compound on ion channels is patch-clamp electrophysiology.[10]

Experimental Protocol: Whole-Cell Patch-Clamp Analysis of Sodium Channel Blockade

-

Cell Preparation: Utilize a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, stably transfected with the gene encoding the human cardiac sodium channel (SCN5A). Alternatively, primary cardiomyocytes isolated from a relevant species can be used.[1]

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a resting potential of -100 mV.

-

Apply depolarizing pulses to elicit sodium currents. A typical pulse would be to -20 mV for 20 ms.

-

To assess use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1-3 Hz).

-

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of varying concentrations of 4-Hydroxy Propafenone Hydrochloride.

-

Construct a concentration-response curve to determine the IC50 value.

-

Analyze the kinetics of block onset and recovery to characterize the binding and unbinding properties of the compound.

-

A similar approach should be used to investigate the effects on various potassium channels (e.g., hERG, Kv1.5) and calcium channels, using appropriate cell lines and voltage protocols.

B. Radioligand Binding Assays for Receptor Affinity

To determine the affinity of 4-Hydroxy Propafenone for beta-adrenergic receptors, competitive radioligand binding assays are the preferred method.

Experimental Protocol: Beta-Adrenergic Receptor Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the beta-1 or beta-2 adrenergic receptor.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2.

-

Radioligand: A specific radiolabeled antagonist, for example, [3H]-dihydroalprenolol.

-

Procedure:

-

Incubate the membrane preparation with the radioligand in the presence of increasing concentrations of 4-Hydroxy Propafenone Hydrochloride.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of 4-Hydroxy Propafenone that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

IV. Comparative In Vitro Activity Data

While direct data for 4-Hydroxy Propafenone is lacking, the following table summarizes the known in vitro activities of propafenone and 5-hydroxypropafenone to provide a comparative context.

| Activity | Propafenone | 5-Hydroxypropafenone | Reference(s) |

| Sodium Channel Blockade | Potent, use-dependent blocker | Potent, use-dependent blocker; potentially more potent than propafenone | [4][11] |

| hERG Potassium Channel Blockade | Inhibits hERG current | Inhibits hERG current to a similar extent as propafenone | [7] |

| hKv1.5 Potassium Channel Blockade | KD of 4.4 µM | KD of 9.2 µM | [12] |

| Beta-Adrenergic Receptor Blockade | Weak beta-blocker | Significantly less potent than propafenone (approx. 10-fold weaker) | [9] |

V. Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated.

Caption: Species-specific metabolism of propafenone.

Caption: General workflow for in vitro electrophysiological analysis.

VI. Conclusion and Future Directions

4-Hydroxy Propafenone Hydrochloride is a recognized, albeit species-specific, metabolite of propafenone. While direct experimental evidence of its in vitro activity is currently limited, a strong scientific basis exists to hypothesize that it shares the primary sodium channel-blocking mechanism of its parent compound and its major human metabolite, 5-hydroxypropafenone. Its effects on potassium channels and beta-adrenergic receptors remain to be elucidated.

This guide provides a framework for researchers to approach the study of 4-Hydroxy Propafenone. The detailed methodologies presented herein offer a clear path for its in vitro characterization. Such studies are essential to fully understand the pharmacological profile of this metabolite, which could have significant implications for the interpretation of preclinical toxicology and efficacy studies of propafenone in rodent models. Future research should prioritize the direct assessment of 4-Hydroxy Propafenone's effects on cardiac ion channels to build upon the foundational knowledge presented in this guide.

VII. References

-

Delpón, E., Valenzuela, C., Pérez, O., Casis, O., Tamargo, J., & Snyders, D. J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(7), 1591–1599. [Link]

-

von der Nahmer, D., Stritzler, P., & Stalleicken, D. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. [Link]

-

Cogolludo, A., Pérez-Vizcaíno, F., Ibarra, J., Zarzuelo, A., & Tamargo, J. (2001). Propafenone modulates potassium channel activities of vascular smooth muscle from rat portal veins. British journal of pharmacology, 134(3), 564–572. [Link]

-

Arias, C., González, T., Moreno, I., Caballero, R., Delpón, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(3), 660–669. [Link]

-

Kohlhardt, M., & Seifert, C. (1990). The relative potency of major metabolites and enantiomers of propafenone in an experimental reperfusion arrhythmia model. Journal of cardiovascular pharmacology, 15(1), 75–81. [Link]

-

Salerno, D. M., Gillingham, K. J., & Fand, R. (1988). Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone. The Journal of pharmacology and experimental therapeutics, 245(1), 104–111. [Link]

-

Patsnap. (2024). What is the mechanism of Propafenone Hydrochloride? Patsnap Synapse. [Link]

-

Lathrop, D. A., & Varro, A. (1994). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. The Journal of pharmacology and experimental therapeutics, 271(1), 443–451. [Link]

-

Wang, D. W., Kiyosue, T., Sato, T., & Arita, M. (1993). Potassium channel blocking properties of propafenone in rabbit atrial myocytes. The Journal of pharmacology and experimental therapeutics, 264(2), 923–930. [Link]

-

Drugs.com. (2025). Propafenone: Package Insert / Prescribing Information / MOA. [Link]

-

Wikipedia. (2024). Propafenone. [Link]

-

Semantic Scholar. (n.d.). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. [Link]

-

ResearchGate. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. [Link]

-

Al-Khatib, S. M., & Curtis, A. B. (2018). Revisiting propafenone toxicity. Journal of the American Heart Association, 7(12), e009158. [Link]

-

Borchard, U., & Boisten, M. (1982). Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations. Naunyn-Schmiedeberg's archives of pharmacology, 318(3), 188–194. [Link]

-

de la Rosa, A., Prieto, S., & Castellano, E. (2000). ECG changes and plasma concentrations of propafenone and its metabolites in a case of severe poisoning. Journal of toxicology. Clinical toxicology, 38(3), 311–314. [Link]

-

Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. [Link]

-

Mayo Clinic. (n.d.). Propafenone (oral route) - Side effects & dosage. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propafenone - Wikipedia [en.wikipedia.org]

- 3. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ECG changes and plasma concentrations of propafenone and its metabolites in a case of severe poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Propafenone modulates potassium channel activities of vascular smooth muscle from rat portal veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]

- 7. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. criver.com [criver.com]

- 11. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy Propafenone Hydrochloride: Discovery, Synthesis, and Clinical Significance

This guide provides a comprehensive technical overview of 4-Hydroxy Propafenone Hydrochloride, a critical active metabolite of the Class Ic antiarrhythmic agent, propafenone. Intended for researchers, scientists, and professionals in drug development, this document delves into the discovery, chemical properties, synthesis, pharmacological activity, and clinical relevance of this compound, grounding all claims in verifiable scientific literature.

Introduction: The Emergence of a Metabolically Active Player

Propafenone, a widely utilized antiarrhythmic drug for managing supraventricular and ventricular arrhythmias, undergoes extensive metabolism in the body.[1] Its therapeutic and toxicological profile is not solely dictated by the parent compound but is significantly influenced by its metabolites. The discovery that propafenone's metabolism is governed by genetic polymorphism, specifically of the cytochrome P450 2D6 (CYP2D6) enzyme, led to the identification of its principal active metabolite, 4-hydroxy propafenone.[2][3][4] This finding was a pivotal moment, highlighting the necessity of understanding the metabolite's contribution to the drug's overall effect. In individuals with normal CYP2D6 activity, known as extensive metabolizers, propafenone is readily converted to 4-hydroxypropafenone.[2][3] Conversely, in poor metabolizers who lack this enzyme activity, the formation of this metabolite is minimal.[3]

Chemical Identity and Synthesis

Nomenclature and Structure

The primary hydroxylated metabolite of propafenone is chemically identified as 1-(4-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one.[5][6] While often referred to as 5-hydroxypropafenone in literature due to an alternative numbering system of the phenyl ring, the IUPAC nomenclature designates it as 4-hydroxy propafenone.[6] For clarity and accuracy, this guide will use the term 4-hydroxy propafenone. The hydrochloride salt is the common form used in research and pharmaceutical preparations.[5][7]

Table 1: Chemical Identifiers for 4-Hydroxy Propafenone Hydrochloride

| Identifier | Value |

| CAS Number | 86383-31-5[5][7] |

| Molecular Formula | C21H28ClNO4[6] |

| Molecular Weight | 393.9 g/mol [6] |

| IUPAC Name | 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride[6] |

Synthesis Pathway

The synthesis of 4-hydroxy propafenone hydrochloride is not as extensively documented in publicly available literature as its parent compound. However, a general understanding can be extrapolated from the synthesis of propafenone itself, which often starts from 2-hydroxyacetophenone.[8][9] A plausible synthetic route for 4-hydroxy propafenone would likely involve a starting material that already possesses the hydroxyl group at the 4-position of the phenyl ring or a protecting group at that position which is later removed.

A generalized synthetic approach for propafenone involves the reaction of a substituted acetophenone with epichlorohydrin, followed by a reaction with n-propylamine.[8][10]

Metabolic Fate and Pharmacokinetics

The biotransformation of propafenone is a critical determinant of its clinical pharmacology. The metabolic pathway is dominated by the CYP2D6-mediated hydroxylation to 4-hydroxy propafenone.[3][4][11] A secondary pathway, involving CYP3A4 and CYP1A2, leads to N-depropylpropafenone.[3]

Caption: Metabolic pathway of Propafenone.

The genetic polymorphism of CYP2D6 results in significant inter-individual variability in the pharmacokinetics of propafenone and 4-hydroxy propafenone.[2]

Table 2: Pharmacokinetic Parameters of Propafenone and 4-Hydroxy Propafenone in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Extensive Metabolizers | Poor Metabolizers |

| Propafenone Elimination Half-life | 5.5 +/- 2.1 hours[2] | 17.2 +/- 8.0 hours[2] |

| Propafenone Oral Clearance | 1115 +/- 1238 ml/min[2] | 264 +/- 48 ml/min[2] |

| 4-Hydroxy Propafenone Plasma Levels | Detectable and significant[2] | Undetectable or very low[2] |

Pharmacology and Mechanism of Action

4-Hydroxy propafenone is not an inert byproduct; it is an active metabolite that contributes to the overall antiarrhythmic effect of propafenone.[12] It exhibits a pharmacological profile that is similar in some respects to the parent compound but with notable differences.

-

Sodium Channel Blockade: Like propafenone, 4-hydroxy propafenone is a potent blocker of cardiac sodium channels, which is the basis for its Class Ic antiarrhythmic activity.[4]

-

Beta-Adrenergic Blockade: A key difference lies in its beta-blocking activity. 4-Hydroxy propafenone has significantly weaker beta-blocking effects compared to propafenone.[13]

-

Potassium Channel Effects: Both propafenone and 4-hydroxypropafenone have been shown to block HERG (human Ether-à-go-go-Related Gene) potassium channels, which could have implications for cardiac repolarization.[4][14]

The presence of this active metabolite in extensive metabolizers means that the clinical effects of propafenone are a composite of the actions of both the parent drug and 4-hydroxy propafenone.

Analytical Methodologies

The quantification of 4-hydroxy propafenone in biological samples, such as plasma, is crucial for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

General Analytical Workflow

A typical bioanalytical method for 4-hydroxy propafenone involves the following steps:

-

Sample Collection: Collection of blood samples from subjects.

-

Sample Preparation: Plasma is separated, and proteins are precipitated using an organic solvent (e.g., acetonitrile). This is often followed by liquid-liquid extraction or solid-phase extraction to further clean up the sample and concentrate the analyte.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where 4-hydroxy propafenone is separated from other plasma components on a reversed-phase column.

-

Detection and Quantification: The concentration of the analyte is determined using a detector, typically a tandem mass spectrometer (LC-MS/MS), which offers high sensitivity and selectivity.

Caption: General analytical workflow for 4-hydroxy propafenone.

Clinical Significance and Future Directions

The discovery and characterization of 4-hydroxy propafenone have profound clinical implications. The variability in its formation due to CYP2D6 polymorphism can lead to different clinical outcomes.[2] In extensive metabolizers, the combined effect of propafenone and 4-hydroxy propafenone must be considered. In poor metabolizers, the higher plasma concentrations of the more beta-blocking parent compound may lead to an increased incidence of certain side effects.[2]

The understanding of 4-hydroxy propafenone's role underscores the importance of pharmacogenetic testing for CYP2D6 status before initiating propafenone therapy.[15] Such testing can help in personalizing the dose to maximize efficacy and minimize adverse drug reactions.[16]

Future research may focus on the development of propafenone analogs that are less dependent on CYP2D6 metabolism, potentially leading to a more predictable pharmacokinetic and pharmacodynamic profile across different patient populations.

References

-

Drugs.com. (2025, November 4). Propafenone Monograph for Professionals. Retrieved from [Link]

-

Siddoway, L. A., Thompson, K. A., McAllister, C. B., Wang, T., Wilkinson, G. R., Roden, D. M., & Woosley, R. L. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 4). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Retrieved from [Link]

-

Arias, C., González, T., Moreno, I., Caballero, R., Delpón, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(3), 660–669. Retrieved from [Link]

-

Pharmacology of Propafenone ; Overview, Pharmacokinetics, Mechanism of action, Uses, Side Effects. (2024, December 13). YouTube. Retrieved from [Link]

-

SynZeal. (n.d.). 4'-Hydroxy propafenone HCl. Retrieved from [Link]

-

von Philipsborn, G., Gries, J., Hagemann, U., & Kramer, P. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. Retrieved from [Link]

-

Capucci, A., Boriani, G., Botto, G. L., & Brole-se, A. (1994). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European journal of clinical pharmacology, 46(5), 435–440. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Retrieved from [Link]

-

HTS Biopharma. (n.d.). 4'-Hydroxy propafenone HCl. Retrieved from [Link]

-

Drugs.com. (2025, September 16). Propafenone: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Propafenone – Knowledge and References. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (1997). synthesis-of-propafenone-an-antiarrhythmic-agent.pdf. Retrieved from [Link]

-

Arias, C., González, T., Moreno, I., Caballero, R., Delpón, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(3), 660–669. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). 4′-Hydroxy propafenone HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propafenone. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 4). Propafenone Therapy and CYP2D6 Genotype. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy Propafenone Hydrochloride. PubChem. Retrieved from [Link]

-

Salerno, D. M., Granrud, G., Sharkey, P., Asinger, R., & Hodges, M. (1986). Clinical pharmacology of propafenone. American journal of cardiology, 58(5), 45-50. Retrieved from [Link]

-

Stoschitzky, K., Stoschitzky, G., Lercher, P., Brussee, H., & Maier, R. (2016). Propafenone shows class Ic and class II antiarrhythmic effects. Europace : European pacing, arrhythmias, and cardiac electrophysiology : journal of the working groups on cardiac pacing, arrhythmias, and cardiac cellular electrophysiology of the European Society of Cardiology, 18(4), 568–571. Retrieved from [Link]

- Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.

Sources

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. 4'-Hydroxy propafenone HCl | 86383-31-5 | SynZeal [synzeal.com]

- 6. 4-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 45039497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. htsbiopharma.com [htsbiopharma.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. ijpsonline.com [ijpsonline.com]

- 10. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of propafenone [pubmed.ncbi.nlm.nih.gov]

chemical structure and properties of 4-Hydroxy Propafenone Hydrochloride

This guide provides a comprehensive technical overview of 4-Hydroxy Propafenone Hydrochloride, the primary active metabolite of the Class IC antiarrhythmic agent, Propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies pertinent to this significant compound.

Chemical Identity and Structural Elucidation

4-Hydroxy Propafenone Hydrochloride is a critical molecule in understanding the overall pharmacological and toxicological profile of its parent drug, Propafenone.

Chemical Names and Identifiers:

-

IUPAC Name: 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride[1]

-

Synonyms: 4'-Hydroxy propafenone HCl, 1-[4-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-propan-1-one;hydrochloride[1][4]

Structural Representation:

The chemical structure of 4-Hydroxy Propafenone Hydrochloride is characterized by a propiophenone core with a hydroxyl group at the 4-position of the phenyl ring and a side chain containing a hydroxyl group and a propylamino group.

Caption: 2D structure of 4-Hydroxy Propafenone Hydrochloride.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Hydroxy Propafenone Hydrochloride is presented below.

| Property | Value | Source |

| Appearance | Pale Yellow Solid | [2] |

| Melting Point | 117-119°C | [2][3] |

| Solubility | Soluble in DMSO and Methanol | [2][3] |

| pKa (Basic, of Propafenone) | 9.27 | [6] |

Synthesis of 4-Hydroxy Propafenone Hydrochloride

As 4-Hydroxy Propafenone is primarily a metabolite, its synthesis is typically undertaken for the purpose of creating a reference standard for analytical studies. A plausible synthetic route can be derived from methods used for propafenone and related compounds.

Caption: Plausible synthetic workflow for 4-Hydroxy Propafenone HCl.

Pharmacology and Metabolism

4-Hydroxy Propafenone is the principal active metabolite of Propafenone, formed primarily through the action of the cytochrome P450 enzyme CYP2D6.[7] The genetic polymorphism of CYP2D6 leads to significant inter-individual variations in the plasma concentrations of both the parent drug and this metabolite, categorizing individuals as poor, intermediate, extensive, or ultra-rapid metabolizers.[8]

Metabolic Pathway:

Caption: Metabolic pathway of Propafenone.

Mechanism of Action:

Similar to its parent compound, 4-Hydroxy Propafenone is a Class IC antiarrhythmic agent that primarily exerts its effect by blocking cardiac sodium channels.[7] This action slows the influx of sodium ions, reducing the excitability of cardiac muscle cells.

Comparative Pharmacological Activity:

| Target | Parameter | Propafenone | 4-Hydroxy Propafenone | Reference |

| Sodium Channels | Potency | - | More Potent | [9] |

| Beta-Adrenergic Receptors | Potency | - | ~10 times less potent | [10] |

| IKr (Potassium Channel) | IC50 | 0.80 µM | 1.88 µM | [11] |

The higher potency of 4-Hydroxy Propafenone on sodium channels suggests it significantly contributes to the antiarrhythmic effect of Propafenone, especially in extensive metabolizers.[9] Conversely, its reduced beta-blocking activity indicates that the beta-blockade observed with Propafenone therapy is primarily due to the parent drug.[10][12]

Analytical Methodologies

Accurate quantification of 4-Hydroxy Propafenone Hydrochloride in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Analytical Workflow:

Caption: General workflow for the analysis of 4-Hydroxy Propafenone.

Detailed HPLC Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 500 µL of serum, add 50 µL of 0.75 M zinc sulfate solution.

-

Vortex for 10 seconds.

-

Add 1 mL of methanol and vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1100 series or equivalent.

-

Column: C18 reverse-phase column (e.g., Tracer Excel 120 ODS-A, 25 x 0.46 cm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 2.5).

-

Flow Rate: 1.7 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 30°C.

-

Toxicology and Clinical Significance

The clinical effects and toxicity of Propafenone are a composite of the parent drug and its active metabolites. The formation of 4-Hydroxy Propafenone is a key determinant of the drug's overall profile.

-

Proarrhythmic Effects: Like other Class IC antiarrhythmics, Propafenone can cause new or worsened arrhythmias.[13] The potent sodium channel blocking activity of 4-Hydroxy Propafenone likely contributes to this risk.

-

Beta-Blockade: The beta-blocking effects of Propafenone, such as bradycardia, are more pronounced in poor metabolizers who have higher concentrations of the parent drug, as 4-Hydroxy Propafenone is a much weaker beta-blocker.[10][12]

-

Drug Interactions: Co-administration of Propafenone with inhibitors of CYP2D6 can lead to increased plasma concentrations of the parent drug and decreased formation of 4-Hydroxy Propafenone, potentially altering the therapeutic and toxic effects.[7]

Specific in vitro toxicology studies on isolated 4-Hydroxy Propafenone are not extensively reported in the public domain; its toxicological profile is generally considered in the context of the overall toxicity of Propafenone.

References

- von Philipsborn, G., Gielsdorf, W., & Kaufmann, B. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489-97.

- Dukes, I. D., & Vaughan Williams, E. M. (1984). Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics, 307(1), 365-373.

-

PubChem. 4-Hydroxy Propafenone Hydrochloride. [Link]

- Arias, C., González, T., Moreno, I., Caballero, R., Delpón, E., Tamargo, J., & Valenzuela, C. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(3), 660–669.

- National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries.

- Lee, J. T., & Fenster, P. E. (1989). Clinical pharmacology and beta-blocking efficacy of propafenone. Pharmacotherapy, 9(3), 147-151.

-

Taylor & Francis. Propafenone – Knowledge and References. [Link]

- Harmer, A. R., Valentin, J. P., & Pollard, C. E. (2011). Propafenone interactions with sodium channels. Frontiers in pharmacology, 2, 79.

-

SynZeal. 4'-Hydroxy propafenone HCl. [Link]

-

Drugs.com. Propafenone: Package Insert / Prescribing Information / MOA. [Link]

-

HTS Biopharma. 4'-Hydroxy propafenone HCl. [Link]

- Tamargo, J., Delgado, C., & Valenzuela, C. (1989). Effects of Propafenone on 45Ca Movements and Contractile Responses in Vascular Smooth Muscle. Journal of cardiovascular pharmacology, 14(5), 721–728.

-

Labcorp. In vitro safety. [Link]

-

SynZeal. Propafenone Impurities. [Link]

-

PubChem. Propafenone. [Link]

-

RASAYAN Journal of Chemistry. SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. [Link]

- Al-Khatib, S. M., & Curtis, A. B. (2014). Revisiting propafenone toxicity. The American journal of medicine, 127(9), e1-e2.

- Gaulier, J. M., et al. (2005). Fatal propafenone overdoses: case reports and a review of the literature. Journal of analytical toxicology, 29(7), 693-697.

- Kohlhardt, M., & Seifert, C. (1992). Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel. Journal of cardiovascular pharmacology, 20(2), 324–331.

- Sticherling, C., et al. (1983). Beta-blocking and electrophysiological effects of propafenone in volunteers. European journal of clinical pharmacology, 25(6), 831-833.

- Edrich, T., Wang, S. Y., & Wang, G. K. (2005). State-dependent block of human cardiac hNav1.5 sodium channels by propafenone. The Journal of membrane biology, 207(1), 35–43.

-

PubChem. Propafenone Hydrochloride. [Link]

- Podrid, P. J., & Levine, P. A. (1986). Lack of clinically significant beta-blocking effect of propafenone. The American journal of cardiology, 58(10), 1018-1022.

- Ovaska, H., et al. (2012). Propafenone Poisoning—A Case Report with Plasma Propafenone Concentrations. Journal of medical toxicology, 8(3), 294-297.

-

National Library of Medicine. In vitro toxicology. [Link]

- Arias, C., et al. (2003). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular research, 57(3), 660-669.

- Google Patents. A New Process for the Synthesis of Arrhythmia.

- Google Patents. Synthesis method of propafenone hydrochloride.

- Google Patents. Method for synthesizing p-hydroxypropiophenone.

-

U.S. Food and Drug Administration. Propafenone Hydrochloride Chemistry Review. [Link]

-

Taylor & Francis. In vitro toxicology – Knowledge and References. [Link]

- Google Patents. Preparation method of R-(+)-2-(4-hydroxyphenoxy)propionic acid.

- Al-Omair, M. A. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 14(12), 1473.

Sources

- 1. 4-Hydroxy Propafenone Hydrochloride | C21H28ClNO4 | CID 45039497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. 4-Hydroxy Propafenone Hydrochloride CAS#: 86383-31-5 [m.chemicalbook.com]

- 4. 4'-Hydroxy propafenone HCl | 86383-31-5 | SynZeal [synzeal.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. drugs.com [drugs.com]

- 11. Propafenone and its metabolites preferentially inhibit IKr in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propafenone Hydrochloride - LKT Labs [lktlabs.com]

Foreword: Navigating the Complexities of Propafenone Metabolism

An In-Depth Technical Guide to the Metabolic Pathway of Propafenone Hydrochloride

Propafenone hydrochloride stands as a cornerstone in the management of cardiac arrhythmias. As a Class IC antiarrhythmic agent, its efficacy is intrinsically linked to its complex and highly variable metabolic profile.[1][2] This guide is designed for researchers, clinical pharmacologists, and drug development professionals, offering a deep dive into the metabolic journey of propafenone. We will move beyond a mere description of pathways to explore the enzymatic drivers, the profound impact of genetic polymorphism, and the analytical methodologies required to accurately characterize this journey. Understanding this metabolic pathway is not merely an academic exercise; it is fundamental to optimizing therapeutic outcomes and ensuring patient safety. A crucial point of clarification: while the topic specifies "4-Hydroxy Propafenone," the primary and most clinically significant hydroxylated metabolite is scientifically recognized as 5-Hydroxypropafenone (5-OHP) . This guide will proceed with the correct nomenclature, focusing on the pathways validated by extensive research.

Part 1: The Core Metabolic Fate of Propafenone

Propafenone is almost completely absorbed after oral administration but undergoes extensive first-pass metabolism in the liver, leading to a dose-dependent and highly variable bioavailability.[3][4] Its metabolic fate is primarily dictated by Phase I oxidation reactions, branching into two principal, clinically relevant pathways: aromatic hydroxylation and N-dealkylation.[5][6] These initial transformations produce pharmacologically active metabolites that contribute to the drug's overall therapeutic and toxicological profile.[7][8]

The Primary Pathway: 5-Hydroxylation via CYP2D6

The most significant metabolic transformation of propafenone is the hydroxylation of its aromatic ring to form 5-hydroxypropafenone (5-OHP) .[5][9]

-

Causality of the Pathway: This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[5][10][11] The activity of CYP2D6 is the single most important determinant of propafenone's plasma concentration and, consequently, its clinical effect.[12] The 5-OHP metabolite is not a minor by-product; it possesses antiarrhythmic and beta-blocking activities comparable to the parent compound, contributing significantly to the drug's overall effect in patients with functional CYP2D6.[13][14]

-

The Impact of Genetic Polymorphism: The CYP2D6 gene is highly polymorphic, leading to distinct patient phenotypes based on their enzyme activity.[10][15][16] This genetic variability is the primary reason for the vast interindividual differences in propafenone pharmacokinetics.[17][18]

-

Extensive Metabolizers (EMs): Comprising over 90% of most populations, these individuals have normal CYP2D6 function.[5][19] They efficiently convert propafenone to 5-OHP, resulting in a shorter elimination half-life for the parent drug (2 to 10 hours).[5]

-

Poor Metabolizers (PMs): This group, representing 5-10% of Caucasians but fewer than 1% of Asians, has a deficiency in CYP2D6 activity.[5] In PMs, the formation of 5-OHP is minimal or absent.[3] This leads to significantly higher plasma concentrations of the parent propafenone, a much longer elimination half-life (10 to 32 hours), and an increased risk of dose-dependent adverse effects.[5]

-

Saturable Kinetics: In EMs, the CYP2D6-mediated hydroxylation pathway is saturable.[3][13] This results in non-linear pharmacokinetics, where a proportional increase in dose leads to a disproportionately larger increase in steady-state plasma concentration.[3]

-

The Secondary Pathway: N-Dealkylation via CYP3A4 and CYP1A2

A second, parallel metabolic pathway involves the N-dealkylation of the propafenone side chain to form N-depropylpropafenone (NDPP) , also known as norpropafenone.[5][9]

-

Enzymatic Drivers: This pathway is mediated by two different cytochrome P450 isoenzymes: CYP3A4 and CYP1A2 .[5][20][21] Unlike the 5-hydroxylation pathway, this route is less influenced by genetic polymorphism but is highly susceptible to drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP1A2.[4][9] NDPP is also pharmacologically active, though it is typically present in lower concentrations than 5-OHP in extensive metabolizers.[3]

Phase II Metabolism and Excretion

Following Phase I oxidation, propafenone and its primary metabolites can undergo Phase II conjugation reactions, such as glucuronidation and sulfation.[6][22] These reactions increase the water solubility of the metabolites, facilitating their elimination from the body, primarily through urine and feces.[1][22]

Metabolic Pathway Visualization

The following diagram illustrates the core metabolic transformations of propafenone.

Sources

- 1. youtube.com [youtube.com]

- 2. Propafenone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in the treatment of arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROPAFENONE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]

- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. ClinPGx [clinpgx.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmacokinetic and pharmacodynamic evaluation of propafenone in patients with ventricular arrhythmia. Propafenone Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. The influence of CYP2D6 polymorphism on the antiarrhythmic efficacy of propafenone in patients with paroxysmal atrial fibrillation during 3 months propafenone prophylactic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of CYP2D6 genetic polymorphism on peak propafenone concentration: no significant effect of CYP2D6*10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of propafenone hydrochloride sustained-release capsules in male beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy Propafenone Hydrochloride: An In-Depth Technical Guide on a Lesser-Known Metabolite

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Current State of Research

This technical guide addresses the current understanding of 4-Hydroxy Propafenone Hydrochloride. It is imperative to state at the outset that, unlike its parent compound, propafenone, and its major human metabolite, 5-hydroxypropafenone, the therapeutic potential of 4-Hydroxy Propafenone Hydrochloride remains largely unexplored in the scientific literature. This document serves to consolidate the available information, highlight the significant knowledge gaps, and provide a comparative context to its better-understood isomers, thereby identifying potential avenues for future research.

Introduction: The Propafenone Metabolic Landscape

Propafenone is a Class IC antiarrhythmic agent widely used for the management of atrial and ventricular arrhythmias.[1][2] Its clinical efficacy and safety profile are influenced by its extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system.[3][4] In humans, the main metabolic pathways involve 5-hydroxylation and N-depropylation, leading to the formation of two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone.[3][5] The formation of 5-hydroxypropafenone is principally catalyzed by the polymorphic CYP2D6 enzyme, leading to significant inter-individual variations in plasma concentrations and clinical response.[3]

Within this metabolic framework, 4-Hydroxy Propafenone emerges as a distinct, yet significantly less studied, metabolite.

Chemical and Physical Properties

4'-Hydroxy propafenone hydrochloride is chemically identified as 1-(4-hydroxy-2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one hydrochloride.[6] Its chemical structure is presented below.

Caption: Chemical structure of 4-Hydroxy Propafenone Hydrochloride.

Interspecies Variation in Metabolism: The Key to Understanding 4-Hydroxy Propafenone

A critical finding in the literature is the species-dependent metabolism of propafenone. While 5-hydroxypropafenone is the primary metabolite in humans, studies have shown that 4'-hydroxypropafenone is the major metabolite in rat liver perfusate .[7] This stark difference in metabolic pathways between species is a fundamental reason for the disparity in research focus. Clinical studies are naturally directed towards the metabolites present in humans to understand the drug's effects in patients.

The following table summarizes the primary metabolites of propafenone in different species based on available literature.

| Species | Primary Metabolite(s) | Key Enzymes Involved |

| Human | 5-Hydroxypropafenone, N-depropylpropafenone | CYP2D6, CYP3A4, CYP1A2[3] |

| Rat | 4'-Hydroxypropafenone | Not definitively specified in available literature |

This interspecies variation underscores the importance of selecting appropriate animal models in preclinical studies of propafenone and its metabolites. Extrapolating findings from rat models directly to human outcomes may be misleading without accounting for these metabolic differences.

Therapeutic Potential: An Uncharted Territory

Currently, there is a significant lack of published data on the therapeutic potential of 4-Hydroxy Propafenone Hydrochloride. Searches of scientific databases and patent literature have not yielded substantial evidence of its investigation as a therapeutic agent. The following is a summary of what is known, or rather, what remains unknown:

-

Mechanism of Action: The specific mechanism of action for 4-Hydroxy Propafenone Hydrochloride has not been elucidated. It is unknown if it possesses similar Class IC antiarrhythmic properties to its parent compound and the 5-hydroxy isomer, such as sodium channel blockade.

-

Pharmacokinetics: There is no available data on the absorption, distribution, metabolism, and excretion of 4-Hydroxy Propafenone Hydrochloride in humans or in preclinical models beyond its identification as a major metabolite in rats.

-

Pharmacodynamics: The effects of 4-Hydroxy Propafenone Hydrochloride on cardiac electrophysiology, such as its influence on action potential duration, refractory period, and various ion channels, have not been reported.

-

Clinical Studies: There are no known clinical trials that have investigated the safety, efficacy, or therapeutic window of 4-Hydroxy Propafenone Hydrochloride.

Comparative Context: The Well-Established Profile of 5-Hydroxypropafenone

To appreciate the knowledge gap concerning 4-Hydroxy Propafenone, it is useful to briefly review the well-documented properties of its isomer, 5-hydroxypropafenone.

5-Hydroxypropafenone is an active metabolite that contributes to both the therapeutic and potentially proarrhythmic effects of propafenone.[8] It exhibits a pharmacological profile that is largely comparable to the parent drug in terms of its primary antiarrhythmic action.

Key Pharmacological Properties of 5-Hydroxypropafenone:

-

Sodium Channel Blockade: 5-Hydroxypropafenone is a potent blocker of cardiac sodium channels, which is the hallmark of Class IC antiarrhythmic agents.[9] This action slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity.

-

Beta-Adrenergic Blockade: While propafenone has beta-blocking activity, 5-hydroxypropafenone is significantly less potent in this regard, with approximately 10 times weaker activity.[9]

-

Potassium Channel Blockade: Both propafenone and 5-hydroxypropafenone have been shown to inhibit cardiac potassium channels, which can contribute to their effects on cardiac repolarization.

The following diagram illustrates the established metabolic pathway of propafenone in humans.

Caption: Simplified metabolic pathway of propafenone in humans.

Future Research Directions

The current lack of data on 4-Hydroxy Propafenone Hydrochloride presents a clear opportunity for novel research. Key areas for investigation would include:

-

In Vitro Electrophysiological Studies: Characterizing the effects of 4-Hydroxy Propafenone on cardiac ion channels (e.g., Na+, K+, Ca2+) using patch-clamp techniques would be a critical first step in determining its potential as an antiarrhythmic agent.

-

Comparative Pharmacological Studies: A direct comparison of the pharmacological profiles of 4-Hydroxy Propafenone and 5-Hydroxypropafenone in relevant in vitro and in vivo models would provide valuable insights into structure-activity relationships.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion of 4-Hydroxy Propafenone in various species, including human liver microsomes, would be essential to understand its potential clinical relevance.

-

Synthesis and Preclinical Evaluation: The development of efficient synthetic routes for 4-Hydroxy Propafenone Hydrochloride would be necessary to enable comprehensive preclinical testing of its efficacy and safety.

Conclusion

References

-

Wikipedia. Propafenone. [Link]

-

Chiba, P., Burghofer, S., Richter, E., Tell, B., Moser, A., & Ecker, G. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789–2793. [Link]

-

ResearchGate. (n.d.). Metabolic pathway of propafenone. [Link]

-

Riva, E., Gerna, M., Latini, R., Giani, P., & Volpi, A. (1989). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. European Journal of Clinical Pharmacology, 36(3), 271–275. [Link]

-

ResearchGate. (n.d.). Active metabolites of propafenone. [Link]

-

National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. [Link]

-

ResearchGate. (2025). Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administration. [Link]

-

PubChem. (n.d.). 4-Hydroxy Propafenone Hydrochloride. [Link]

-

Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., Caballero, R., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British Journal of Pharmacology, 125(6), 1182–1190. [Link]

-

Franqueza, L., Valenzuela, C., Delpón, E., Longobardo, M., Caballero, R., & Tamargo, J. (1998). Effects of propafenone and 5-hydroxy-propafenone on hKv1.5 channels. British journal of pharmacology, 125(6), 1182–1190. [Link]

- Google Patents. (n.d.). CN104262178A - Synthesis method of propafenone hydrochloride.

-

Funck-Brentano, C., Kroemer, H. K., Pavlou, H., & Woosley, R. L. (1989). Clinical pharmacokinetics of propafenone. Clinical Pharmacokinetics, 17(2), 85–102. [Link]

-

von Philipsborn, G., Gries, J., Hiltmann, R., Hofmann, H. P., & Teschendorf, H. J. (1984). Pharmacological studies on propafenone and its main metabolite 5-hydroxypropafenone. Arzneimittel-Forschung, 34(11), 1489–1497. [Link]

-